molecular formula C9H14O2 B2906451 Bicyclo[5.1.0]octane-4-carboxylic acid CAS No. 1485470-80-1

Bicyclo[5.1.0]octane-4-carboxylic acid

Cat. No.: B2906451
CAS No.: 1485470-80-1
M. Wt: 154.209
InChI Key: SYZCVZHKNRHROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[5.1.0]octane-4-carboxylic acid is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a bicyclic compound, meaning it contains two fused rings, which gives it unique structural properties. This compound is of interest in various fields of scientific research due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[5.1.0]octane-4-carboxylic acid typically involves the use of specific starting materials and reaction conditions to achieve the desired bicyclic structure. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the use of a diene and a dienophile in a Diels-Alder reaction can lead to the formation of the bicyclic core, followed by functional group modifications to introduce the carboxylic acid moiety .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.1.0]octane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates or other oxidized derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Bicyclo[5.1.0]octane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[5.1.0]octane-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways involved can vary based on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[510]octane-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group

Properties

IUPAC Name

bicyclo[5.1.0]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)6-1-3-7-5-8(7)4-2-6/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZCVZHKNRHROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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